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Compound of Interest

Compound Name: 2-Methoxypropane

Cat. No.: B122115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

and analytical methodologies for the characterization of 2-methoxypropane. The information

presented herein is intended to assist researchers, scientists, and professionals in the field of

drug development in the precise identification and analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic

Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 2-
methoxypropane.

Table 1: ¹H NMR Spectroscopic Data for 2-
Methoxypropane

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~3.6 Septet 1H Not specified -CH-

~3.3 Singlet 3H Not applicable -OCH₃

~1.1 Doublet 6H Not specified -CH(CH₃)₂
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Solvent: CDCl₃, Standard: TMS (0.0 ppm)[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-
Methoxypropane

Chemical Shift (δ) ppm Assignment

69.0 -CH-

30.5 -OCH₃

19.0 -CH(CH₃)₂

Solvent: CDCl₃, Standard: TMS (0.0 ppm)[2]

Table 3: Infrared (IR) Spectroscopy Data for 2-
Methoxypropane

Wavenumber (cm⁻¹) Vibration Type Functional Group

2800 - 3000 C-H Stretching Alkyl

1470 - 1365 C-H Bending/Deformation Alkyl

1150 - 1060 C-O Stretching Ether

Sample Preparation: Liquid Film[3]

Table 4: Mass Spectrometry (Electron Ionization) Data
for 2-Methoxypropane
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Mass-to-Charge Ratio
(m/z)

Relative Abundance Proposed Fragment Ion

74 Present [M]⁺ (Molecular Ion)

73 Present [M-H]⁺

59 Base Peak [CH₃CH(OCH₃)]⁺

43 Significant [CH(CH₃)₂]⁺

29 Significant [C₂H₅]⁺

Ionization Method: Electron Ionization (EI)[4][5]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended to be a guide and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation[6]

Weigh 5-10 mg of 2-methoxypropane into a clean, dry vial.

Add approximately 0.7 - 1.0 mL of deuterated chloroform (CDCl₃).

Gently swirl the vial to ensure the sample is completely dissolved.

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube securely.

2.1.2 ¹H NMR Acquisition Parameters[6][7]
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is

typically sufficient.

Acquisition Time (AQ): Approximately 3-4 seconds.[7]

Relaxation Delay (D1): 1-2 seconds.

Pulse Angle: 30° or 45°.[7]

Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this

concentration.

Spectral Width (SW): A spectral width of approximately 10-12 ppm is appropriate.

2.1.3 ¹³C NMR Acquisition Parameters[8]

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments) is commonly used.

Acquisition Time (AQ): Approximately 1-2 seconds.[8]

Relaxation Delay (D1): 2 seconds.[8]

Pulse Angle: 30°.[8]

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.[8]

Spectral Width (SW): A spectral width of approximately 200-220 ppm is standard.

2.1.4 Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum manually or automatically.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.
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Integrate the peaks in the ¹H NMR spectrum.

Pick the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy
2.2.1 Sample Preparation (Liquid Film Method)[8][9]

Place one to two drops of neat 2-methoxypropane onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).[8]

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,

uniform film between the plates.[8]

Ensure there are no air bubbles trapped between the plates.

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

2.2.2 Data Acquisition[7]

Collect a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

Place the sample holder with the prepared liquid film into the spectrometer.

Acquire the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.[3]

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
2.3.1 Sample Introduction and Ionization[4][10]

For a volatile compound like 2-methoxypropane, Gas Chromatography-Mass Spectrometry

(GC-MS) is a suitable technique.

Sample Preparation: Prepare a dilute solution of 2-methoxypropane in a volatile organic

solvent (e.g., dichloromethane or hexane).
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GC Conditions:

Injector Temperature: 250 °C.

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) is

appropriate.

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a

higher temperature (e.g., 250 °C) to ensure separation from any impurities.

Carrier Gas: Helium at a constant flow rate.

Ionization: The separated components from the GC are introduced into the mass

spectrometer and ionized using Electron Ionization (EI).[10]

Ionization Energy: The standard electron energy for EI is 70 eV.[10]

2.3.2 Mass Analysis and Detection

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of each ion.

Data Acquisition: The mass spectrometer scans a range of m/z values (e.g., 10-200 amu) to

generate the mass spectrum.

Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental

workflows for the spectroscopic techniques described.
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Caption: Workflow for NMR Spectroscopy of 2-Methoxypropane.
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Caption: Workflow for IR Spectroscopy of 2-Methoxypropane.
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Caption: Workflow for GC-MS of 2-Methoxypropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]

2. drawellanalytical.com [drawellanalytical.com]

3. pydio.campus.nd.edu [pydio.campus.nd.edu]

4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

5. r-nmr.eu [r-nmr.eu]

6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department
[chemnmrlab.uchicago.edu]

7. books.rsc.org [books.rsc.org]

8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department
[chemnmrlab.uchicago.edu]

9. agilent.com [agilent.com]

10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis -
MetwareBio [metwarebio.com]

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methoxypropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122115#spectroscopic-data-for-2-methoxypropane-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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